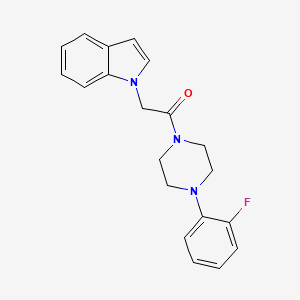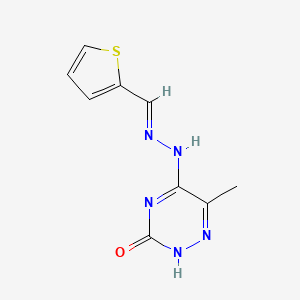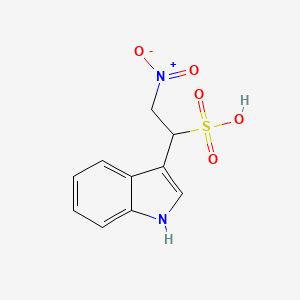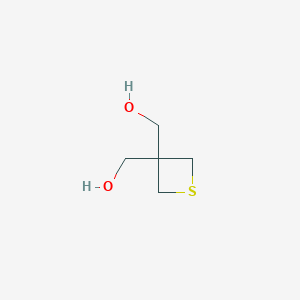![molecular formula C11H11N5O2S B14879150 Methyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14879150.png)
Methyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that features a unique combination of a tetrazole ring fused with a pyrimidine ring, along with a thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the condensation of thiophene-2-carboxaldehyde with a suitable amine to form the pyrimidine ring.
Tetrazole Ring Formation: The pyrimidine derivative is then reacted with sodium azide and a suitable electrophile to form the tetrazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Applications De Recherche Scientifique
Methyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is being investigated for its potential as an anti-inflammatory and antioxidant agent.
Material Science: The unique electronic properties of the thiophene moiety make this compound of interest for the development of organic semiconductors.
Biological Studies: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of Methyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The thiophene moiety can interact with enzyme active sites, while the tetrazole ring can form hydrogen bonds with receptor proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-amine share the thiophene moiety and exhibit similar electronic properties.
Tetrazole Derivatives: Compounds like 5-aminotetrazole and 5-phenyltetrazole share the tetrazole ring and exhibit similar hydrogen bonding capabilities.
Uniqueness
Methyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the combination of the thiophene, tetrazole, and pyrimidine rings in a single molecule. This unique structure imparts distinct electronic and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H11N5O2S |
|---|---|
Poids moléculaire |
277.30 g/mol |
Nom IUPAC |
methyl 5-methyl-7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C11H11N5O2S/c1-6-8(10(17)18-2)9(7-4-3-5-19-7)16-11(12-6)13-14-15-16/h3-5,9H,1-2H3,(H,12,13,15) |
Clé InChI |
DHAAPHKIEVZEHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=CS3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B14879068.png)
![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14879070.png)

![N-(benzo[d]thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B14879082.png)
![5-[2-(biphenyl-4-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14879083.png)



![7-Oxa-3,10-diazaspiro[5.6]dodecan-9-one](/img/structure/B14879106.png)



![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B14879139.png)

